Pyrazolepropylamine

描述

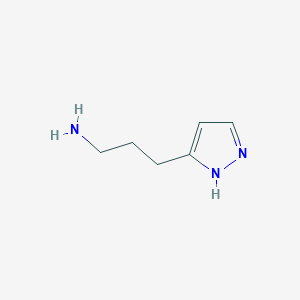

Structure

3D Structure

属性

IUPAC Name |

3-(1H-pyrazol-5-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c7-4-1-2-6-3-5-8-9-6/h3,5H,1-2,4,7H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZOIHLSZMGDITC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)CCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Pyrazole and Pyrazolepropylamine Derivatives

Classical and Contemporary Pyrazole (B372694) Annulation Strategies

The construction of the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has been achieved through various synthetic routes. nih.govmdpi.com These methods can be broadly categorized into several key strategies, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.

1,3-dipolar cycloaddition reactions are a powerful and widely utilized method for constructing the pyrazole nucleus. nih.govtandfonline.com This approach typically involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile containing a carbon-carbon multiple bond (an alkene or alkyne). nih.govmdpi.com

Key features of this strategy include:

Versatility : A wide range of substituted pyrazoles can be synthesized by varying the components of the cycloaddition.

Regioselectivity : The regiochemical outcome of the cycloaddition can often be controlled by the electronic and steric properties of the substituents on both the 1,3-dipole and the dipolarophile. nih.gov

In situ generation of dipoles : Nitrilimines, for example, can be generated in situ from hydrazonoyl halides, avoiding the need to handle unstable intermediates. nih.gov

For instance, the reaction of ethyl α-diazoacetate with phenylpropargylidyne in the presence of a zinc triflate catalyst yields the corresponding pyrazole in good yield. mdpi.com Similarly, N-vinylimidazole can react with diazo compounds derived from aldehydes to furnish 3-substituted pyrazoles regioselectively. nih.gov The [3+2] cycloaddition of diazo compounds, generated in situ from N-tosylhydrazones, with unactivated bromovinyl acetals also provides a route to pyrazole derivatives. organic-chemistry.org

| 1,3-Dipole Source | Dipolarophile | Key Features | Reference |

|---|---|---|---|

| Diazo Compounds (e.g., Ethyl α-diazoacetate) | Alkynes, Alkenes | Good yields, often requires a catalyst (e.g., zinc triflate). | mdpi.com |

| Nitrilimines (from Hydrazonoyl Halides) | Alkenes, Alkynes | In situ generation of the dipole, good regioselectivity. | nih.gov |

| N-Tosylhydrazones (in situ Diazo Generation) | Alkynes, Bromovinyl Acetals | Avoids isolation of potentially unstable diazo compounds. | organic-chemistry.org |

| Sydnones | Alkynes | Copper-catalyzed reaction provides significant reduction in reaction times. | researchgate.net |

The most traditional and widely recognized method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. mdpi.combeilstein-journals.org This method remains a cornerstone of pyrazole chemistry due to its simplicity and the ready availability of starting materials. beilstein-journals.org

The general reaction involves the nucleophilic attack of the hydrazine on the carbonyl groups of the 1,3-dicarbonyl compound, followed by cyclization and dehydration to form the pyrazole ring. mdpi.com A significant challenge in this reaction can be the control of regioselectivity when unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines are used, often leading to a mixture of regioisomers. mdpi.com

Variations and modern improvements on this classical approach include:

The use of β-enaminones or α,β-unsaturated carbonyl compounds containing a leaving group at the β-position as the 1,3-difunctional component. mdpi.com

The reaction of α,β-unsaturated ketones (chalcones) with hydrazine, which proceeds through a pyrazoline intermediate that is subsequently oxidized to the pyrazole. nih.gov

The use of catalysts, such as nano-ZnO, to improve efficiency and promote environmentally friendly conditions. mdpi.com For example, the condensation of phenylhydrazine (B124118) with ethyl acetoacetate (B1235776) is efficiently catalyzed by nano-ZnO. mdpi.com

| Carbonyl Component | Hydrazine Component | Conditions/Catalyst | Key Outcome | Reference |

|---|---|---|---|---|

| 1,3-Diketones (e.g., Acetylacetone) | Hydrazine Hydrate | Classical Knorr Synthesis | Forms the pyrazole ring. | beilstein-journals.org |

| Ethyl Acetoacetate | Phenylhydrazine | Nano-ZnO catalyst | Efficient and environmentally friendly synthesis of 1,3,5-substituted pyrazoles. | mdpi.com |

| α,β-Unsaturated Ketones (Chalcones) | Hydrazine Hydrate | Two-step process via pyrazoline intermediate. | Yields 3,5-diaryl-1H-pyrazoles. | nih.gov |

| 1,2-Allenic Ketones | Hydrazides | Catalyst-free condensation followed by BF3·Et2O promotion. | Regioselective synthesis of 1-acyl pyrazoles. | researchgate.net |

Transition-metal catalysis has emerged as a powerful tool for the synthesis and functionalization of pyrazoles, offering novel pathways and increased efficiency. researchgate.netrsc.orgnih.gov These methods often involve C-H activation, cross-coupling reactions, or cyclization cascades. researchgate.netnih.gov

Examples of transition-metal catalyzed pyrazole syntheses include:

Rhodium-catalyzed reactions : A rhodium-catalyzed addition-cyclization of hydrazines with alkynes provides highly substituted pyrazoles. organic-chemistry.org This process involves an unexpected C-N bond cleavage and subsequent intramolecular cyclization. organic-chemistry.org

Palladium-catalyzed reactions : Palladium catalysts are used in four-component coupling reactions of terminal alkynes, hydrazines, carbon monoxide, and aryl iodides to produce pyrazole derivatives. organic-chemistry.org

Copper-catalyzed reactions : Copper salts can catalyze the aerobic cyclization of β,γ-unsaturated hydrazones to form pyrazole derivatives, with oxygen acting as the terminal oxidant. nih.gov Copper catalysis also enables the N-functionalization of pyrazoles in a one-pot fashion using aryl halides. nih.gov

Iron-catalyzed reactions : A combination of Fe(III) with an ionic liquid has been utilized as an efficient homogeneous catalyst for the one-pot synthesis of pyrazoles from hydrazines and 1,3-diketones at room temperature. ias.ac.in

These methods provide access to a wide range of functionalized pyrazoles that might be difficult to obtain through classical methods. researchgate.netrsc.org

| Metal Catalyst | Reactants | Reaction Type | Key Advantage | Reference |

|---|---|---|---|---|

| Rhodium | Hydrazines and Alkynes | Addition-Cyclization Cascade | Access to highly substituted pyrazoles via C-N bond cleavage. | organic-chemistry.org |

| Palladium | Terminal Alkyne, Hydrazine, CO, Aryl Iodide | Four-Component Coupling | Direct assembly of complex pyrazoles. | organic-chemistry.org |

| Copper | β,γ-Unsaturated Hydrazones | Aerobic Cyclization | Uses O2 as a green oxidant. | nih.gov |

| Iron (in Ionic Liquid) | Hydrazines and 1,3-Diketones | Condensation | Green, room temperature synthesis with a reusable catalyst. | ias.ac.in |

In the pursuit of more sustainable and cost-effective synthetic methodologies, a variety of metal-free approaches for pyrazole synthesis have been developed. acs.orgresearchgate.net These reactions often utilize common reagents or catalysts like iodine, or proceed under catalyst-free conditions. organic-chemistry.orgacs.org

Notable metal-free strategies include:

Iodine-mediated synthesis : Molecular iodine can mediate an oxidative C-N bond formation between α,β-unsaturated aldehydes or ketones and hydrazine salts, providing a regioselective route to di-, tri-, and tetrasubstituted pyrazoles. organic-chemistry.org Another iodine-mediated cascade reaction allows for the synthesis of amino pyrazole thioether derivatives from phenylhydrazine, benzenethiol, and crotononitrile (B213123) in the absence of solvents. acs.org

Base-mediated cyclization : A metal-free, one-pot synthesis of 3,5-disubstituted 1H-pyrazoles can be achieved from propargylic alcohols and protected hydrazines via an acid-catalyzed propargylation followed by a base-mediated 5-endo-dig cyclization. organic-chemistry.org

Cascade reactions : A cascade cyclization/nucleophilic aromatic substitution (SNAr) reaction of α,β-unsaturated N-tosylhydrazones with N-heteroaryl chlorides has been developed for the synthesis of N-heteroaryl pyrazole derivatives under metal-free conditions. nih.govresearchgate.net

These methods offer advantages such as reduced cost, lower toxicity, and simplified purification procedures compared to their metal-catalyzed counterparts.

Visible-light photoredox catalysis has recently emerged as a powerful and green technology for the construction of pyrazole rings under mild conditions. acs.orgresearchgate.net This approach utilizes a photocatalyst that, upon light absorption, can initiate single-electron transfer (SET) processes, enabling unique reaction pathways.

Key examples in pyrazole synthesis include:

Relay Photoredox Catalysis : A relay strategy involving three successive photoredox cycles with a single photocatalyst enables the formal [4+1] annulation of hydrazones with 2-bromo-1,3-dicarbonyl compounds to afford complex pyrazole scaffolds. acs.org

Oxidative Deformylation : A domino sequence involving a photoclick cycloaddition followed by a photocatalyzed oxidative deformylation allows for the regioselective synthesis of pyrazoles. acs.org In this process, α,β-unsaturated aldehydes act as synthetic equivalents of alkynes, with the aldehyde group serving as a photoremovable directing group. acs.org Eosin Y, an inexpensive organic dye, can be used as the photocatalyst under green light irradiation. acs.org

Pseudo-three-component synthesis : Photoredox catalysis using ruthenium complexes and blue LED light facilitates the synthesis of pyrazoles via Glaser coupling of terminal alkynes and subsequent photocatalytic cyclization with hydrazines. beilstein-journals.org

Visible-Light-Induced C-N Bond Cleavage : Substituted pyrazolo[1,2-a]pyrazoles can undergo a visible-light-induced transformation. nih.gov Excitation of the substrate leads to a chemoselective C–N bond cleavage of the scaffold, resulting in the formation of densely substituted pyrazoles. nih.gov

Photoredox catalysis offers a sustainable approach to pyrazole synthesis, often proceeding at room temperature and utilizing air or other green oxidants. researchgate.net

Multicomponent Reaction (MCR) Approaches to Pyrazole Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials, have become a highly efficient strategy for the synthesis of pyrazole derivatives. rsc.orgnih.govmdpi.com This approach aligns with the principles of green chemistry by maximizing atom economy and minimizing waste. nih.govtandfonline.com

The synthesis of pyrazoles via MCRs often involves the in situ generation of one of the key intermediates, such as a 1,3-dicarbonyl compound or a hydrazone. beilstein-journals.org A common strategy is a four-component reaction involving an aldehyde, a β-ketoester, a hydrazine, and another nucleophile or electrophile. tandfonline.com

Examples of MCRs for pyrazole synthesis include:

A four-component reaction of an aromatic aldehyde, hydrazine hydrate, ethyl acetoacetate, and malononitrile (B47326) can be performed under catalyst-free and solvent-free conditions to produce pyranopyrazole derivatives. tandfonline.com

A three-component synthesis of persubstituted pyrazoles from aldehydes, β-ketoesters, and hydrazines can be catalyzed by Yb(PFO)₃ (PFO: perfluorooctanoate). beilstein-journals.org

A consecutive four-component synthesis of 1-(thiazol-2-yl)pyrazole-3-carboxylates has been developed, showcasing the ability of MCRs to rapidly build molecular complexity. nih.gov

MCRs provide a powerful and step-economical route to complex and biologically active molecules containing the pyrazole core, making them highly valuable in medicinal chemistry and drug discovery. nih.govmdpi.com

Derivatization and Functionalization Strategies of Pyrazole Cores

The aromatic nature of the pyrazole ring allows for a variety of functionalization reactions. These can be broadly categorized into post-cyclization modifications of a pre-formed pyrazole ring and methods that introduce desired substituents during the initial ring synthesis.

Post-Cyclization Functionalization Techniques

Once the pyrazole core is assembled, a range of techniques can be employed to introduce or modify functional groups. These methods offer the advantage of building molecular complexity from a common pyrazole intermediate.

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of substituents onto the pyrazole ring, avoiding the need for pre-functionalized starting materials. nih.govrsc.org This approach allows for the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, various strategies have been developed to control the efficiency and regioselectivity of these reactions, enabling the installation of a wide array of functional groups. nih.gov

Another common post-cyclization technique is N-alkylation. The pyrazole ring contains two nitrogen atoms, and the regioselectivity of alkylation can be influenced by factors such as the substituents on the pyrazole ring, the nature of the alkylating agent, and the reaction conditions. researchgate.netsemanticscholar.org For example, a catalyst-free Michael addition has been developed for the regioselective N1-alkylation of 1H-pyrazoles, yielding di-, tri-, and tetra-substituted pyrazoles with versatile functional groups like bromo, ester, nitro, and nitrile, which are amenable to further transformations. researchgate.netsemanticscholar.org

Furthermore, existing functional groups on the pyrazole ring can be chemically transformed. For instance, pyrazole-4-carbaldehydes can undergo reductive amination to introduce aminoalkyl side chains. ineosopen.orgresearchgate.net Other functional groups, such as esters or nitro groups, can be reduced or otherwise modified to introduce further diversity.

Recent advances have also highlighted methods like a DBU-promoted regioselective synthesis of N-vinyl pyrazoles and copper-catalyzed aminoboration and borylative cyclization, which introduce further functionalization possibilities. nih.gov

Regioselective Substitutions on Pyrazole Rings

Achieving regiocontrol in the substitution of pyrazole rings is a critical aspect of their synthesis, as the position of substituents significantly impacts the molecule's properties.

N-Alkylation: The N-alkylation of unsymmetrical pyrazoles can lead to a mixture of N1 and N2 isomers. However, high regioselectivity can be achieved by carefully choosing the reaction conditions. A systematic study on the N-substitution of 3-substituted pyrazoles under basic conditions using K2CO3-DMSO has demonstrated regioselective N1-alkylation, -arylation, and -heteroarylation. acs.org DFT calculations have been used to justify the observed regioselectivity. acs.org Magnesium-catalyzed N2-regioselective alkylation of 3-substituted pyrazoles has also been developed, providing the N2-alkylated regioisomers with high selectivity. thieme-connect.com

| Catalyst/Base | Solvent | Alkylating Agent | Regioselectivity (N1:N2) | Yield (%) | Reference |

| K2CO3 | DMSO | Various alkyl/aryl halides | N1 selective | - | acs.org |

| MgBr2 | THF | α-bromoacetates | 76:24 to 99:1 (N2 selective) | 44-90 | thieme-connect.com |

| t-BuOK | Pyridine (B92270) | Terminal Alkynes | Complete (1,3,5-trisubstituted) | Good to high | organic-chemistry.org |

C-H Functionalization: As mentioned earlier, transition-metal-catalyzed C-H functionalization can be highly regioselective. The inherent electronic properties of the pyrazole ring and the use of directing groups can guide the substitution to specific positions (C3, C4, or C5). researchgate.net For instance, the C5-proton is often the most acidic, facilitating its functionalization. researchgate.net

The synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes offers complete regioselectivity, which is a significant advantage over classical methods like the Knorr pyrazole synthesis. organic-chemistry.org

Specific Synthetic Pathways for Pyrazolepropylamine and Analogous Compounds

This compound, characterized by a propylamino group attached to the pyrazole core, can be synthesized through several strategic approaches. The key disconnections involve forming the C-N bond between the pyrazole and the propylamine (B44156) moiety, either by introducing the propylamine group to a pre-formed pyrazole or by constructing the pyrazole ring with the propylamine side chain already in place.

One of the most direct methods for the synthesis of N-alkylated aminopyrazoles is the reductive amination of a pyrazole carboxaldehyde. This two-step, one-pot process involves the initial formation of a Schiff base between the pyrazole aldehyde and propylamine, followed by in-situ reduction to the corresponding amine.

A general procedure for reductive amination involves dissolving the pyrazolecarboxaldehyde and the corresponding amine in a suitable solvent, such as 1,2-dichloroethane (B1671644), followed by the addition of a reducing agent like sodium triacetoxyborohydride (B8407120). ineosopen.org The reaction mixture is then typically heated to reflux. ineosopen.org

Table 2: General Procedure for Reductive Amination of Pyrazole-4-carbaldehydes ineosopen.org

| Step | Reagents and Conditions |

| 1 | A solution of pyrazole-4-carbaldehyde (1 mmol) and propylamine (1.2 mmol) in dry 1,2-dichloroethane (35 mL). |

| 2 | Addition of Sodium triacetoxyborohydride (1.4 mmol). |

| 3 | The resulting mixture is refluxed for 1–3 hours. |

| 4 | Work-up with a saturated aqueous solution of NaHCO3. |

Another viable route is the N-alkylation of an aminopyrazole with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane). This reaction is typically carried out in the presence of a base to deprotonate the amino group, thereby increasing its nucleophilicity. The choice of base and solvent is crucial to control the regioselectivity, as alkylation can potentially occur on the ring nitrogen atoms as well.

Furthermore, multi-component reactions can provide a rapid and efficient entry to functionalized pyrazoles that could be precursors to this compound. For instance, a one-pot synthesis of 3-(ω-aminoalkyl)-4-hetaryl-5-aminopyrazoles has been reported, which involves the reaction of a functionalized acetonitrile (B52724) with hydrazine derivatives. acs.org The resulting aminopyrazole with an aminoalkyl side chain could then be further elaborated to the desired this compound.

Structure Activity Relationship Sar and Mechanistic Elucidation of Pyrazole Based Compounds

Quantitative Structure-Activity Relationship (QSAR) Modeling

Predictive Modeling for Biological Activity

Predictive modeling plays a crucial role in modern drug discovery, enabling the rational design and optimization of lead compounds. For pyrazole (B372694) derivatives, quantitative structure-activity relationship (QSAR) studies and molecular docking simulations are widely employed to forecast biological activity and understand ligand-target interactions.

QSAR models analyze the relationship between the chemical structure of compounds and their biological effects, using various physicochemical and topological descriptors. For instance, studies on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors revealed that adjacency distance matrix descriptors significantly influenced their activity. Models developed using partial least-squares (PLS) and stepwise multiple linear regression (SW-MLR) methods, validated through cross-validation and external test sets, have demonstrated predictive capabilities for new pyrazole-based compounds acs.orgnih.gov. Similarly, QSAR studies on tetrasubstituted pyrazole derivatives targeting cyclooxygenase-2 (COX-2) yielded a model with a coefficient of determination (r²) of 0.835, indicating good correlation between structural features and inhibitory activity msjonline.org. Predictive models have also been developed for pyrazoline derivatives exhibiting anticancer activity, with statistical parameters like r²=0.884 and cross-validated r² (r²cv)=0.883 ijper.org.

Molecular docking is another powerful computational tool used to predict the binding mode and affinity of pyrazole derivatives to their biological targets. These simulations help identify key amino acid residues in the binding site that are crucial for interaction. For example, docking studies have been performed on pyrazole derivatives targeting kinases such as EGFR acs.orgnih.gov, Akt mdpi.com, JAK2 mdpi.com, CDK2 scielo.brrsc.org, CDK8 chemmethod.comchemmethod.com, VEGFR-2 nih.govmdpi.com, and RET kinase mdpi.com. These studies often reveal interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which are critical for high binding affinity. Docking analysis of tetrasubstituted pyrazoles against COX-2, for instance, indicated hydrogen bond interactions with residues like His90 and Tyr355 msjonline.org. Similarly, pyrazole-based inhibitors targeting bacterial enzymes like DapE and MurB have shown significant binding energies and interactions within the active sites longdom.orgpharmacophorejournal.comasianpubs.orgnih.gov.

Table 1: Examples of Pyrazole Derivatives in Predictive Modeling Studies

| Compound Class/Example | Target | Predictive Modeling Method | Key Findings/SAR Insights | Reference |

| 1H-pyrazole-1-carbothioamide derivatives | EGFR Kinase | QSAR, Molecular Docking | Adjacency distance matrix descriptors important; designed compounds with high potency | acs.orgnih.gov |

| Tetrasubstituted pyrazole derivatives | COX-2 | QSAR, Molecular Docking | QSAR model (r²=0.835); H-bond interactions with His90 & Tyr355 predicted | msjonline.org |

| Pyrazoline derivatives | Anticancer targets | QSAR | High predictive power (r²cv=0.883); identifies structural correlations for activity | ijper.org |

| 1,3,5-trisubstituted-1H-pyrazole | Bcl-2 | Molecular Docking | High binding affinity; key hydrogen bonding interactions identified | rsc.org |

| Pyrazole derivatives | CDK8 | Molecular Docking | Hydrophobic interactions, H-bonds; pyrazole scaffold enhances binding interactions | chemmethod.comchemmethod.com |

| Aminopyrazole derivatives | Various enzymes | Computer Biological Screening (PASS) | Predicted antitumor, analgesic, enzyme inhibitory activities | lpnu.ua |

Molecular Mechanism Investigations of Pyrazole-Based Compound Action

Understanding the precise molecular mechanisms by which pyrazole-based compounds exert their effects is crucial for their development as therapeutic agents. This involves characterizing their target binding sites, studying their conformational dynamics, and elucidating their modes of enzymatic inhibition.

Target Binding Site Characterization

Pyrazole derivatives have demonstrated interactions with a wide array of biological targets, including protein kinases, receptors, and various enzymes. The pyrazole scaffold's ability to engage in diverse non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking, facilitates its binding to specific pockets within these biomolecules.

Kinases: Pyrazole-containing compounds are prevalent among kinase inhibitors, targeting enzymes critical in cell signaling pathways often dysregulated in cancer. Examples include inhibitors of Epidermal Growth Factor Receptor (EGFR) acs.orgnih.gov, Akt kinases mdpi.com, Janus Kinase 2 (JAK2) mdpi.com, Cyclin-Dependent Kinases (CDKs) like CDK2 scielo.brrsc.org and CDK8 chemmethod.comchemmethod.com, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) nih.govmdpi.com, and Rearranged during Transfection (RET) kinase mdpi.com. The pyrazole ring often interacts with the hinge region of the kinase's ATP-binding site, forming hydrogen bonds, a common feature for Type I kinase inhibitors mdpi.comchemmethod.comchemmethod.commdpi.com. For instance, afuresertib, a pyrazole-based Akt inhibitor, forms a hydrogen bond with the hinge region of Akt1 mdpi.com.

Receptors: Pyrazole derivatives have been identified as antagonists for cannabinoid receptors, specifically CB1 and CB2 google.comacs.orgnih.gov. Structure-activity relationship studies for CB1 receptor antagonism highlight the importance of specific substitutions on the pyrazole ring, such as a para-substituted phenyl ring at the C5 position and a carboxamide group at the C3 position, along with a 2,4-dichlorophenyl substituent at the N1 position acs.orgnih.gov.

Enzymes: Numerous enzymes are targeted by pyrazole-based inhibitors.

Cytochrome P450 2E1 (CYP2E1): Pyrazoles interact with CYP2E1, influencing its metabolic activity. Studies suggest that substituents on the pyrazole ring and fused ring systems can significantly enhance binding affinity to CYP2E1 nih.gov.

Cyclooxygenase (COX): Pyrazole derivatives are explored as COX-2 inhibitors, with the pyrazole ring playing a key role in binding interactions, often involving hydrogen bonds with active site residues msjonline.orgrjptonline.org.

Bacterial Enzymes: Pyrazole-based compounds have been developed as potential antibiotics targeting essential bacterial enzymes such as N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) nih.govnih.gov and MurB pharmacophorejournal.com from pathogens like Haemophilus influenzae and Staphylococcus aureus. These inhibitors engage with the active sites through hydrogen bonds and hydrophobic contacts longdom.orgpharmacophorejournal.comasianpubs.orgnih.gov.

UDP-galactopyranose mutase (UGM): Pyrazole derivatives have been identified as inhibitors of MtbUGM, an enzyme crucial for Mycobacterium tuberculosis cell wall synthesis, with some compounds targeting allosteric sites mdpi.com.

Alcohol Dehydrogenase (ADH): Pyrazole inhibits human liver alcohol dehydrogenase (LADH) by forming a ternary complex with the enzyme and its coenzyme, NAD+ scispace.comouopentextbooks.org.

Other Enzymes: Pyrazole derivatives also target enzymes like Lactate Dehydrogenase (LDH) nih.gov, Carbonic Anhydrases (hCAII, hCAIX, hCAXII) rsc.org, and Monoamine Oxidases (MAO-A, MAO-B) acs.org.

Table 2: Pyrazole Compounds and Their Target Binding Interactions

| Compound Class/Example | Target | Binding Site/Interaction Type | Reference |

| Biarylpyrazole (SR141716A) | CB1 Receptor | Specific binding site; structural requirements identified | google.comacs.orgnih.gov |

| Afuresertib | Akt1 | ATP binding site; H-bond with hinge region | mdpi.com |

| Gandotinib | JAK2 | ATP pocket; pyrazole scaffold enhances binding | mdpi.com |

| Tetrasubstituted pyrazole | COX-2 | Active site; H-bonds with His90 & Tyr355 predicted | msjonline.org |

| 1,3,5-trisubstituted-1H-pyrazole | Bcl-2 | High binding affinity; key hydrogen bonding interactions | rsc.org |

| Pyrazole derivatives | CDK8 | Active site; hydrophobic interactions, H-bonds | chemmethod.comchemmethod.com |

| Pyrazole-based inhibitors (e.g., 7d, 7q) | DapE | Active site; hydrogen bond with active site residues | longdom.orgnih.govnih.gov |

| MS208 | MtbUGM | Allosteric site | mdpi.com |

| Pyrazole | LADH | Active site; forms ternary complex with enzyme and NAD+ | scispace.comouopentextbooks.org |

Conformational Studies and Molecular Recognition

The three-dimensional structure and conformational flexibility of pyrazole derivatives are critical determinants of their biological activity and molecular recognition capabilities. Computational methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are instrumental in exploring these aspects.

DFT calculations allow for the optimization of molecular geometries and the analysis of electronic properties, including HOMO-LUMO energy gaps and charge distributions, which influence reactivity and binding rsc.orgresearchgate.netresearchgate.netpjoes.com. For example, DFT studies on pyrazole derivatives have provided insights into their stability and electrophilicity pjoes.com.

Molecular docking and dynamics simulations help elucidate how the conformation of a pyrazole compound influences its interaction with a target protein. The specific spatial arrangement of atoms and functional groups dictates the nature and strength of binding interactions. The pyrazole scaffold's inherent structural features, such as its aromaticity and the presence of nitrogen atoms capable of hydrogen bonding, contribute significantly to molecular recognition processes chemmethod.comchemmethod.com. Studies have shown that substituents on the pyrazole ring can alter its conformation, thereby affecting its binding affinity and selectivity nih.govresearchgate.netresearchgate.net. For instance, the rotation of a pyridine (B92270) side chain in CDK8 inhibitors can significantly impact their interaction with the enzyme's active site chemmethod.comchemmethod.com. Pyrazole units themselves can serve as valuable building blocks for designing receptors with specific binding preferences nih.gov.

Enzymatic Inhibition Mechanisms

Pyrazole-based compounds exhibit diverse mechanisms of enzyme inhibition, primarily categorized by their interaction with the enzyme and its substrate.

Competitive Inhibition: Many pyrazole derivatives act as competitive inhibitors, binding to the enzyme's active site and directly competing with the substrate. This often occurs through the formation of an enzyme-inhibitor (EI) complex, preventing substrate binding and thus reducing catalytic activity msjonline.orgmdpi.comnih.govnih.govmdpi.comscispace.comouopentextbooks.orgontosight.ai. A classic example is the inhibition of human liver alcohol dehydrogenase (LADH) by pyrazole, which forms an inactive ternary complex with the enzyme and NAD+ scispace.comouopentextbooks.org. Kinetic studies often confirm this mechanism by observing an increase in the apparent Michaelis constant (Km) while the maximum velocity (Vmax) remains unchanged.

Mixed Inhibition: Some pyrazole compounds function as mixed inhibitors, capable of binding to both the free enzyme and the enzyme-substrate complex. This can lead to a reduction in both Vmax and Km. For instance, the pyrazole-based compound MS208 was identified as a mixed inhibitor of MtbUGM mdpi.com.

Other Inhibition Types: Pyrazoles can also exhibit other inhibition modes. For example, some pyrazole derivatives targeting CYP2E1 show a mixed cooperative inhibition mechanism where pyrazole binding can rescue the enzyme from substrate inhibition nih.gov. Covalent inhibition, such as serine-trapping mechanisms against enzymes like thrombin, has also been reported for certain pyrazole-based compounds mdpi.com.

The potency of these inhibitors is quantified by kinetic parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). For LADH, pyrazole derivatives show Ki values ranging from 0.12 µM for 4-iodopyrazole (B32481) to 2.6 µM for pyrazole itself scispace.com. Potent pyrazole-based inhibitors of the bacterial enzyme DapE have been reported with IC50 values around 18 µM nih.govnih.gov.

Molecular Targets and Preclinical Biological Efficacy of Pyrazole Derivatives

Engagement with Specific Enzyme Systems and Receptors

Pyrazole (B372694) derivatives have demonstrated significant interactions with a variety of enzyme systems and receptors in preclinical studies. This section details the inhibitory and modulatory activities of these compounds on several key biological targets.

Kinase Inhibition

Pyrazole-based compounds have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes. Their ability to selectively target these enzymes makes them promising candidates for further research.

Glycogen Synthase Kinase-3 (GSK-3)

A number of pyrazole derivatives have been identified as potent inhibitors of GSK-3, a serine/threonine kinase implicated in numerous cellular processes. For instance, a series of thieno[3,2-c]pyrazol-3-amine derivatives were synthesized and evaluated for their GSK-3β inhibitory activity. One of the most potent compounds in this series, 16b , demonstrated an IC50 value of 3.1 nM in an in vitro assay. ekb.eg Further studies showed that this compound could increase the phosphorylation of GSK-3β at the Ser9 residue in SH-SY5Y cells, confirming its cellular target engagement. ekb.eg Another pyrazole derivative, 93 , exhibited IC50 values of 61 nM and 41 nM against GSK-3α and GSK-3β, respectively. nih.gov

Phosphoinositide 3-kinase δ (PI3Kδ)

The δ isoform of phosphoinositide 3-kinase (PI3K) is a key signaling molecule in immune cells, and its inhibition is a target for various inflammatory and autoimmune diseases. Pyrazolo[1,5-a]pyrimidine-based derivatives have been developed as selective PI3Kδ inhibitors. nih.gov One of the most potent compounds, CPL302253 (54) , displayed an IC50 of 2.8 nM for PI3Kδ. nih.gov Another series of pyrazolopyridine derivatives were identified as potent dual inhibitors of PI3Kγ and PI3Kδ. researcher.life The compound 20e (IHMT-PI3K-315) from this series showed an IC50 value of 9.1 nM against PI3Kδ in biochemical assays. researcher.life

Casein Kinase 1 ε (CK1ε)

While extensive research has focused on pyrazole derivatives as inhibitors of various kinases, specific preclinical data on their direct inhibition of CK1ε is not as widely reported in dedicated studies. However, broader kinase inhibitor screening panels often include CK1ε. A review of pyrazole-based kinase inhibitors indicates their wide-ranging activity, and it is within such broader screenings that potential CK1ε inhibitory activity might be identified. Further dedicated studies are required to fully elucidate the specific inhibitory potential of pyrazole derivatives against CK1ε.

Rho-associated coiled-coil containing protein kinase 2 (ROCK2)

ROCK2 is a serine/threonine kinase that plays a significant role in various cellular functions, and its inhibition is being explored for several therapeutic areas. Belumosudil (SLX-2119), a pyrazole derivative, has been identified as an inhibitor of ROCK2. researchgate.net Another study on 4-aryl-5-aminomethyl-thiazole-2-amines, which can be considered as containing a pyrazole-like thiazole (B1198619) core, identified compound 4v as a potent ROCK II inhibitor with an IC50 value of 20 nM.

| Compound | Target Kinase | IC50 (nM) |

| 16b | GSK-3β | 3.1 |

| 93 | GSK-3α | 61 |

| 93 | GSK-3β | 41 |

| CPL302253 (54) | PI3Kδ | 2.8 |

| 20e (IHMT-PI3K-315) | PI3Kδ | 9.1 |

| 4v | ROCK II | 20 |

Metalloprotease Inhibition (e.g., Meprin α and β)

Meprins are zinc-dependent metalloproteases involved in various physiological and pathological processes. Pyrazole-based scaffolds have been utilized to develop inhibitors of both meprin α and meprin β. Researchers have reported potent pan-meprin inhibitors as well as inhibitors with selectivity for meprin α over meprin β. For example, the 3,5-diphenylpyrazole (B73989) derivative 7a showed high potency against meprin α. A series of pyrazole derivatives with variations of the aryl moieties were synthesized, with some compounds exhibiting inhibitory activity in the low nanomolar and even picomolar range. One of the most potent compounds, SR162808 , was identified as a selective inhibitor of meprin α with an IC50 value of 0.446 µM and over 30-fold selectivity against meprin β.

| Compound | Target | IC50 (µM) | Selectivity |

| SR162808 | Meprin α | 0.446 | >30-fold vs Meprin β |

Hydrolase Inhibition (e.g., β-lactamases)

The emergence of bacterial resistance to β-lactam antibiotics, largely through the production of β-lactamase enzymes, has necessitated the development of β-lactamase inhibitors. Pyrazole derivatives have shown promise in this area. Ceftolozane is a fifth-generation cephalosporin (B10832234) antibiotic that incorporates a pyrazolium (B1228807) substituent, which is key to preventing its hydrolysis by AmpC β-lactamase. In combination with the β-lactamase inhibitor tazobactam, it is effective against a range of drug-resistant bacteria. Additionally, a series of pyrazole-derived aryl sulfonyl hydrazones have been synthesized to target metallo-β-lactamases (MBLs), with several compounds showing potent inhibition at low micromolar concentrations.

Guanylate Cyclase Modulation

Soluble guanylate cyclase (sGC) is a key enzyme in the nitric oxide (NO) signaling pathway, and its modulation has therapeutic potential in cardiovascular diseases. Pyrazole derivatives have been developed as sGC stimulators. Olinciguat, a compound from a pyrazole-pyrimidine heterocyclic structural class, stimulates sGC in the presence of an NO donor, with an EC50 of 73.8 nM in a human whole cell assay. These sGC stimulators act synergistically with NO to enhance cGMP production.

Cannabinoid Receptor (CB1) Antagonism

The cannabinoid receptor 1 (CB1) has been a target for the treatment of obesity and related metabolic disorders. Pyrazole derivatives have been prominent as CB1 receptor antagonists. Rimonabant (B1662492), a well-known pyrazole-based CB1 antagonist, was developed for the treatment of obesity. Subsequent research has focused on developing novel pyrazole analogues with improved properties. For instance, a series of 4-aminopiperidine (B84694) analogues of rimonabant were synthesized, with several compounds demonstrating potent inverse agonism at the human CB1 receptor with Ke values ≤ 20 nM. One such compound, 8c , was found to be a potent hCB1 inverse agonist.

| Compound | Target | Ke (nM) |

| 8c | hCB1 | ≤ 20 |

Antimicrobial Efficacy Investigations (Preclinical In Vitro)

The antimicrobial properties of pyrazole derivatives have been extensively studied against a wide range of bacterial and fungal pathogens, including multi-drug resistant strains.

A variety of pyrazole-containing scaffolds have demonstrated significant in vitro antimicrobial activity. For example, aminoguanidine-derived 1,3-diphenyl pyrazoles showed potent activity against several bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 1 to 8 μg/mL. Some of these compounds were more active than the standard drug moxifloxacin (B1663623) against certain strains of Escherichia coli.

Quinoline-substituted pyrazole derivatives have also been reported as potent antimicrobial agents, with MIC values in the range of 0.12–0.98 μg/mL against bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis. Furthermore, pyrazole-thiazole hybrids containing a hydrazone moiety have shown antibacterial activity with MIC values between 1.9 and 3.9 μg/ml.

In a study of novel pyrazole analogues, compound 3 was found to be highly active against the Gram-negative bacterium E. coli with an MIC of 0.25 μg/mL, which was more potent than the standard ciprofloxacin (B1669076). Compound 4 from the same study was highly active against the Gram-positive bacterium S. epidermidis with an MIC of 0.25 μg/mL. Another investigation of pyrazole derivatives incorporating a thiazol-4-one/thiophene moiety identified compound 7b as the most active, with MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens.

Pyrano[2,3-c] pyrazole derivatives have also been evaluated for their antibacterial activity. Compound 5c from one such series demonstrated potent activity against E. coli and Klebsiella pneumoniae with an MIC of 6.25 mg/mL.

| Compound/Derivative Class | Microorganism | MIC (µg/mL) |

| Aminoguanidine-derived 1,3-diphenyl pyrazoles | Various bacteria | 1 - 8 |

| Quinoline-substituted pyrazoles | S. aureus, S. epidermidis, B. subtilis | 0.12 - 0.98 |

| Pyrazole-thiazole hybrids | Various bacteria | 1.9 - 3.9 |

| Compound 3 | E. coli | 0.25 |

| Compound 4 | S. epidermidis | 0.25 |

| Compound 7b | Various pathogens | 0.22 - 0.25 |

| Compound 5c | E. coli, K. pneumoniae | 6250 |

Antibacterial Spectrum and Potency

The antibacterial potential of pyrazole derivatives has been a subject of considerable research, with studies indicating a broad spectrum of activity. While specific data on pyrazolepropylamine's antibacterial profile is limited, the broader class of pyrazole derivatives has demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria.

Research into various substituted pyrazoles has identified compounds with significant inhibitory action against clinically relevant pathogens. For instance, certain thiazolidinone-clubbed pyrazoles have shown moderate activity against Escherichia coli with a reported Minimum Inhibitory Concentration (MIC) of 16 μg/ml. nih.gov More potent broad-spectrum antibacterial agents have been found among imidazo-pyridine substituted pyrazole derivatives, which demonstrated efficacy superior to ciprofloxacin against two Gram-positive and four Gram-negative bacterial strains in in vitro studies. nih.gov The Minimum Bactericidal Concentration (MBC) for these compounds was found to be less than 1 μg/ml for most tested strains, with the exception of Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

| Bacterial Strain | Compound/Derivative Class | Activity (MIC/MBC) | Reference |

|---|---|---|---|

| Escherichia coli | Thiazolidinone-clubbed pyrazoles | MIC: 16 μg/ml | nih.gov |

| Gram-positive and Gram-negative strains | Imidazo-pyridine substituted pyrazoles | MBC: <1 μg/ml (except MRSA) | nih.gov |

Antifungal Activities

Similar to their antibacterial counterparts, pyrazole derivatives have been investigated for their antifungal properties. The versatility of the pyrazole scaffold allows for chemical modifications that can lead to potent antifungal agents.

Studies have shown that certain pyrazole derivatives exhibit significant activity against various fungal pathogens. For example, a series of novel pyrazole carboxamides and isoxazolol pyrazole carboxylates were synthesized and evaluated for their in vitro antifungal activity against four types of phytopathogenic fungi. nih.gov Among these, the isoxazolol pyrazole carboxylate 7ai displayed significant antifungal activity against Rhizoctonia solani, with an EC50 value of 0.37 μg/mL. nih.gov Furthermore, some pyrazole carboxamides demonstrated notable antifungal activity. nih.gov

| Fungal Strain | Compound/Derivative | Activity (EC50) | Reference |

|---|---|---|---|

| Rhizoctonia solani | Isoxazolol pyrazole carboxylate 7ai | 0.37 μg/mL | nih.gov |

Antimycobacterial Evaluation

The global health threat of tuberculosis has spurred the search for novel antimycobacterial agents, and pyrazole derivatives have shown promise in this area.

A notable example is the pyrazole derivative NSC 18725, which was identified through phenotypic screening of a small molecule library against Mycobacterium bovis BCG. nih.gov This compound exhibited a Minimum Inhibitory Concentration (MIC99) value of at least 2.5 μM. nih.gov Further investigation revealed that NSC 18725 is also active against dormant Mycobacterium tuberculosis. nih.gov Structure-activity relationship (SAR) studies indicated that the presence of a nitroso functional group at the fourth position of the pyrazole ring was crucial for its antimycobacterial activity. nih.gov Specifically, a derivative with a para-chlorophenyl substitution at the first position of the pyrazole ring demonstrated the highest activity, with an MIC99 in the range of 0.039–0.078 μM against M. tuberculosis. nih.gov

In another study, a series of 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide analogues were synthesized and evaluated for their antitubercular activity. One of the most promising compounds, 3-(4-fluorophenyl)-N-(4-chlorophenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide (4c), was found to be active against both M. tuberculosis H37Rv and multi-drug resistant M. tuberculosis (MDR-TB) with minimum inhibitory concentrations of 0.83 μM and 3.32 μM, respectively. researchgate.net

| Mycobacterial Strain | Compound/Derivative | Activity (MIC) | Reference |

|---|---|---|---|

| Mycobacterium bovis BCG | NSC 18725 | MIC99: ≥2.5 μM | nih.gov |

| Mycobacterium tuberculosis | NSC 18725 (para-chlorophenyl derivative) | MIC99: 0.039–0.078 μM | nih.gov |

| Mycobacterium tuberculosis H37Rv | Compound 4c | 0.83 μM | researchgate.net |

| Multi-drug resistant M. tuberculosis | Compound 4c | 3.32 μM | researchgate.net |

Antiprotozoal Activities (e.g., Antimalarial, Leishmanicidal)

Protozoal diseases such as malaria and leishmaniasis continue to pose a significant global health burden, and the development of new therapeutic agents is crucial. Research into pyrazole derivatives has revealed their potential as antiprotozoal agents.

A study on highly substituted pyrazole and pyrimidine (B1678525) derivatives identified compounds with promising antiplasmodial and antileishmanial activity. nih.gov Notably, a pyrazole derivative, 14e, which shares a 3-(dibutylamino)propyl)amino portion—a structure related to this compound—exhibited activity against the chloroquine (B1663885) (CQ)-resistant W2 strain of Plasmodium falciparum. nih.gov This particular structural feature appeared to be important for activity against both CQ-resistant malaria parasites and Leishmania species. nih.gov The study also found that pyrazole derivatives 14d–f displayed single-digit micromolar IC50 values against Leishmania tropica and/or Leishmania infantum promastigotes. nih.gov

| Protozoal Strain | Compound/Derivative | Activity | Reference |

|---|---|---|---|

| Plasmodium falciparum (CQ-resistant W2) | Pyrazole 14e (with 3-(dibutylamino)propyl)amino portion) | Active | nih.gov |

| Leishmania tropica / Leishmania infantum | Pyrazoles 14d–f | Single-digit micromolar IC50 values | nih.gov |

Antineoplastic and Antiproliferative Research (Preclinical In Vitro)

The quest for novel anticancer agents has led to the exploration of various heterocyclic compounds, including pyrazole derivatives. Preclinical in vitro studies have demonstrated the antiproliferative potential of this class of molecules against a range of cancer cell lines.

One study investigated a series of novel 5-amino pyrazole derivatives for their ability to inhibit the proliferation of MCF-7 breast cancer cells. nih.gov The results indicated that several of these compounds exhibited interesting growth inhibitory effects. nih.gov Structure-activity relationship studies suggested that the N-terminal pyrazole ring structures play a key role in their antiproliferative activity. nih.gov

Another research effort focused on 1,3,4-triarylpyrazole derivatives, which were tested against a panel of 58 human tumor cell lines. nih.gov Compounds 1a, 1c, and 1g from this series showed the highest activities, with particular efficacy against leukemia and breast cancer subpanels. nih.gov Compound 1a exhibited IC50 values of 1.71 μM, 3.42 μM, and 6.70 μM against RPMI-8226 and K-562 leukemia cell lines, and the MDA-MB-468 breast cancer cell line, respectively. nih.gov

| Cancer Cell Line | Compound/Derivative Class | Activity (IC50) | Reference |

|---|---|---|---|

| MCF-7 (Breast) | 5-amino pyrazole derivatives | Growth inhibitory effects | nih.gov |

| RPMI-8226 (Leukemia) | 1,3,4-triarylpyrazole (Compound 1a) | 1.71 μM | nih.gov |

| K-562 (Leukemia) | 1,3,4-triarylpyrazole (Compound 1a) | 3.42 μM | nih.gov |

| MDA-MB-468 (Breast) | 1,3,4-triarylpyrazole (Compound 1a) | 6.70 μM | nih.gov |

Anti-inflammatory and Immunomodulatory Effects (Preclinical In Vitro)

Inflammation is a complex biological response, and the development of new anti-inflammatory agents with improved safety profiles is an ongoing area of research. Pyrazole derivatives have been investigated for their potential to modulate inflammatory pathways.

A study of newly synthesized pyrazole derivatives evaluated their anti-inflammatory activity. nih.gov The results from a carrageenan-induced rat paw edema model showed that the carboxyphenylhydrazone derivative (N9) was more potent than its chlorophenyl counterpart (N8) after 1 hour. nih.gov In a cotton-pellet-induced granuloma test, another carboxyphenylhydrazone derivative (N7) was also more potent than its chlorophenyl counterpart (N6). nih.gov Furthermore, the addition of an acetyl group was found to increase the anti-inflammatory activity and selectivity towards COX-2. nih.gov

Another study on pyrazoline and pyrazole derivatives investigated their inhibitory activity on lipoxygenase, an enzyme involved in the inflammatory cascade. Both classes of compounds were found to strongly inhibit lipid peroxidation. mdpi.com Compound 2g, an acetyl-substituted pyrazole, was identified as the most potent lipoxygenase inhibitor with an IC50 of 80 µM. mdpi.com

| Assay/Target | Compound/Derivative Class | Effect | Reference |

|---|---|---|---|

| Carrageenan-induced rat paw edema | Carboxyphenylhydrazone derivative (N9) | Potent anti-inflammatory activity | nih.gov |

| Cotton-pellet-induced granuloma | Carboxyphenylhydrazone derivative (N7) | Potent anti-inflammatory activity | nih.gov |

| Lipoxygenase inhibition | Acetyl-substituted pyrazole (Compound 2g) | IC50: 80 µM | mdpi.com |

Antioxidant Activity Assessments (Preclinical In Vitro)

Oxidative stress is implicated in the pathogenesis of numerous diseases, and compounds with antioxidant properties are of significant interest. The pyrazole scaffold has been incorporated into molecules designed to scavenge free radicals.

The antioxidant potential of pyrazolone (B3327878) derivatives was evaluated by assessing their ability to inhibit lipid peroxidation. researchgate.net Several derivatives, including PYZ7, PYZ8, PYZ9, and PYZ10, were found to be effective in controlling the generation of both malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE), which are markers of lipid peroxidation. researchgate.net

In another study, a series of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives, which are structurally related to this compound, were investigated for their antioxidant activity using the DPPH radical scavenging assay. researchgate.net Several of these compounds demonstrated significant antioxidant activity, with compound 8 showing the highest activity (96.64% at 80 mg/mL). researchgate.net Additionally, the antioxidant properties of phenyl-pyrazolone derivatives, which are structurally similar to the antioxidant drug edaravone, were investigated. mdpi.com These compounds were found to display antioxidant properties and the ability to scavenge oxygen free radicals. mdpi.com

| Assay | Compound/Derivative Class | Activity | Reference |

|---|---|---|---|

| Lipid peroxidation inhibition (MDA & 4-HNE) | Pyrazolone derivatives (PYZ7, PYZ8, PYZ9, PYZ10) | Effective control of generation | researchgate.net |

| DPPH radical scavenging | N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives | Up to 96.64% scavenging at 80 mg/mL | researchgate.net |

| Oxygen free radical scavenging | Phenyl-pyrazolone derivatives | Antioxidant properties observed | mdpi.com |

Computational Chemistry in Pyrazole Derivative Research

Molecular Modeling and Docking Simulations

Molecular modeling techniques, including docking and homology modeling, are crucial for understanding how pyrazole (B372694) derivatives interact with biological targets.

Ligand-Protein Docking Studies for Binding Mode Prediction

Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand (such as a pyrazole derivative) when bound to a protein target, thereby estimating the binding affinity asianjpr.com. This process involves arranging ligand and receptor molecules to form a stable complex, with scoring functions used to predict binding affinity and strength asianjpr.com. Studies on various pyrazole derivatives have employed docking to understand their binding modes to targets like kinases (e.g., JAK3, RET, B-Raf, CDK8) and enzymes (e.g., COVID-19 Mpro) eurasianjournals.comresearchgate.nethilarispublisher.comnih.govfrontiersin.orgmdpi.comacs.orgajol.infonih.govresearchgate.net. These simulations often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the pyrazole derivative and specific amino acid residues within the protein's active site, which are critical for inhibitory activity nih.govfrontiersin.orgmdpi.comacs.orgajol.infonih.gov.

Table 5.1.1: Representative Ligand-Protein Docking Studies of Pyrazole Derivatives

| Pyrazole Derivative Class | Target Protein | Docking Score Range (kcal/mol) | Key Interactions Identified | Reference |

| Pyrazolopyrimidines | JAK3 | -7.6 to -9.2 | Hydrogen bonds, hydrophobic interactions | nih.gov |

| Pyrazole Derivatives | RET Kinase | Not specified | Hydrogen bonds, hydrophobic interactions | hilarispublisher.commdpi.com |

| N1 Substituted Pyrazoles | B-Raf Kinase | Not specified | Water wire network, residue interactions (Ile463, His539) | acs.org |

| Pyrazole-Indole Molecules | COVID-19 Mpro | Not specified | Promising binding at active site | ajol.info |

| Pyrazole Derivatives | CDK8 | Not specified | Hydrogen bonds, π-π stacking, electrostatic interactions | chemmethod.com |

Homology Modeling for Biological Target Identification

When experimental three-dimensional (3D) structures of biological targets are unavailable, homology modeling serves as a vital tool. This technique constructs a 3D model of a target protein based on the known structures of related proteins (templates) eurasianjournals.comnih.govresearchgate.net. Homology modeling is particularly useful for identifying potential biological targets for pyrazole derivatives and understanding their binding sites eurasianjournals.comhilarispublisher.comnih.govmdpi.comresearchgate.net. For instance, SWISS-MODEL was utilized to generate 3D models of the JAK3 enzyme, facilitating virtual screening and docking studies nih.gov. Similarly, homology modeling of RET kinase has been employed to guide the design of inhibitors hilarispublisher.commdpi.com. The process typically involves template selection, target-template alignment, model construction, and rigorous validation using tools like Ramachandran plots and PROCHECK nih.govresearchgate.netsci-hub.ru.

Virtual Screening Approaches for Lead Compound Discovery

Virtual screening (VS) is a powerful computational strategy used to rapidly search large libraries of compounds to identify those with the highest potential to bind to a specific biological target eurasianjournals.comasianjpr.comresearchgate.netnih.govchemmethod.com. This method significantly accelerates the drug discovery process by prioritizing compounds for experimental testing. High-throughput virtual screening (HTVS) has been successfully applied to discover novel pyrazole-based inhibitors, such as those targeting CDK8 chemmethod.com. In these workflows, compounds are often filtered based on physicochemical attributes, drug-likeness, and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties before proceeding to docking-based screening researchgate.netnih.govnih.gov. For example, a study screening pyrazole derivatives of usnic acid against PPARγ agonists identified several hit compounds with favorable docking scores and ADMET profiles nih.gov.

Table 5.1.3: Virtual Screening of Pyrazole Derivatives for Lead Discovery

| Compound Class/Scaffold | Target | Screening Method | Library Size | Identified Hits/Leads | Key Findings/Properties | Reference |

| Pyrazole Derivatives | JAK3 | Covalent Docking, ADMET | 41 | Compounds 21, 41, 43, 46 | High affinity, favorable ADMET, comparable to approved drug | nih.gov |

| Pyrazole Derivatives | CDK8 | HTVS, Docking, ADME | 12,606 | 7 type I, 2 type II inhibitors | Strong enzyme interactions, favorable ADME properties | chemmethod.com |

| Pyrazole Derivatives of Usnic Acid | PPARγ | Virtual Screening, Docking, ADMET | 36 | Compounds 1, 5, 6, 7, 17, 18, 33 | Good pharmacokinetics, drug-like characteristics, high docking scores (-7.6 to -9.2 kcal/mol) | nih.gov |

Quantum Mechanical Calculations

Quantum mechanical (QM) calculations, particularly those employing Density Functional Theory (DFT), provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of molecules.

Electronic Structure Analysis (e.g., Density Functional Theory applications)

DFT calculations are extensively used to investigate the electronic structure of pyrazole derivatives, offering a deep understanding of their molecular properties and reactivity eurasianjournals.comfrontiersin.orgresearchgate.netresearchgate.netscirp.orgacs.orgdntb.gov.ua. These calculations allow for the determination of key parameters such as frontier molecular orbital energies (HOMO-LUMO gap), charge distributions (e.g., Mulliken charges), Fukui indices, chemical hardness, and molecular electrostatic potential (MEP) frontiersin.orgresearchgate.netscirp.orgacs.orgdntb.gov.ua. The HOMO-LUMO gap, for instance, is directly related to a molecule's stability and reactivity; a smaller gap generally indicates higher reactivity frontiersin.orgresearchgate.netdntb.gov.ua. DFT analysis helps in understanding reaction mechanisms, predicting sites of electrophilic or nucleophilic attack, and correlating electronic properties with observed biological activities frontiersin.orgresearchgate.netresearchgate.netdntb.gov.ua. For example, studies have analyzed the electronic properties of pyrazole derivatives as corrosion inhibitors, correlating electron distribution and orbital energies with their adsorption behavior on metal surfaces researchgate.netacs.org.

Table 5.2.1: DFT Analysis of Electronic Properties in Pyrazole Derivatives

| Pyrazole Derivative Class | DFT Method (Functional/Basis Set) | Key Electronic Property Analyzed | Typical Findings/Significance | Reference |

| Pyrazole Derivatives | B3LYP/6-311++G(d,p) | HOMO-LUMO Gap, Chemical Hardness | Used to assess stability and reactivity | scirp.org |

| Pyrazole Derivatives | M06-2X | Free Energy of Solvation | Indicates solubility and interaction with solvent | dntb.gov.ua |

| Pyrazole Derivatives | DFT (various functionals) | HOMO-LUMO Gap, Charge Distribution | Predicts reactivity, sites of interaction | frontiersin.orgresearchgate.netdntb.gov.ua |

| Pyrazole Derivatives | DFT (various functionals) | Fukui Indices | Identifies reactive sites for chemical reactions | researchgate.netdntb.gov.ua |

Spectroscopic Property Predictions and Validation

Computational methods, particularly DFT, are invaluable for predicting and validating spectroscopic properties of pyrazole derivatives. Theoretical calculations of Infrared (IR), Nuclear Magnetic Resonance (NMR - ¹H and ¹³C), and Ultraviolet-Visible (UV-Vis) spectra are performed and then compared with experimental data frontiersin.orgresearchgate.netresearchgate.netscirp.org. A high correlation between predicted and experimental spectra provides strong evidence for the correct structural assignment and characterization of synthesized compounds frontiersin.orgresearchgate.netresearchgate.netscirp.org. For instance, Time-Dependent DFT (TD-DFT) can predict excitation properties and UV-Vis absorption wavelengths, correlating them with experimentally observed absorptions researchgate.net. Similarly, calculated NMR chemical shifts and IR vibrational frequencies are compared to experimental values to confirm molecular structure and identify functional groups, often revealing insights into intermolecular interactions like hydrogen bonding frontiersin.orgresearchgate.netscirp.org.

Table 5.2.2: Spectroscopic Property Predictions and Validation for Pyrazole Derivatives

| Pyrazole Derivative Class | Predicted Spectroscopic Property | Computational Method | Experimental Validation | Correlation/Findings | Reference |

| Pyrazole Derivatives | IR, ¹H NMR, ¹³C NMR | DFT | Experimental Synthesis & Characterization | High correlation observed, aids in characterization | frontiersin.orgresearchgate.netresearchgate.net |

| Pyrazole Derivatives | UV-Vis Spectra | TD-DFT | Experimental UV-Vis | Predominantly from HOMO/HOMO-1 to LUMO/LUMO+1 transitions | researchgate.net |

| Pyrimethamine (a pyrazole derivative) | ¹H NMR, ¹³C NMR, IR, Raman | DFT (B3LYP, MN15, wB97XD) | Experimental Spectra | Good accordance between theoretical and experimental data | scirp.org |

Compound List:

Pyrazolepropylamine

Pyrazolopyrimidines

N1 Substituted Pyrazoles

Pyrazole-Indole Molecules

Pyrazole Derivatives of Usnic Acid

Pyrimethamine

Indazole Derivatives

Pyrazolyl–Thiazole (B1198619) Derivatives of Thiophene

S-triazine/anilino-morpholino Derivatives (containing pyrazole motifs)

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are indispensable for exploring the dynamic nature of molecules and their interactions. By modeling the atomic movements over time, MD simulations provide insights into conformational flexibility, stability of complexes, and dynamic binding mechanisms.

Conformational Space Exploration of Pyrazole Derivatives

The conformational landscape of a molecule dictates its ability to interact with biological targets. For pyrazole derivatives, understanding their various spatial arrangements is key to predicting their efficacy. MD simulations allow researchers to map out the accessible conformations of these molecules by tracking atomic fluctuations and rotations over time eurasianjournals.commdpi.com. These simulations can reveal preferred orientations and the flexibility of different parts of the molecule, such as the propyl chain and amine group in this compound. Studies employing MD simulations on various pyrazole derivatives have successfully characterized their dynamic behavior and identified key conformational states relevant to their biological activity mdpi.comresearchgate.net. For this compound, this would involve simulating its movement to understand how its structure can adapt to fit into the binding pockets of target proteins.

Ligand-Target Complex Stability and Dynamic Behavior Analysis

Once potential binding modes are identified through methods like molecular docking, MD simulations are crucial for assessing the stability and dynamic behavior of the resulting protein-ligand complexes mdpi.comnih.govfrontiersin.org. By simulating the complex for extended periods (ranging from tens to thousands of nanoseconds), researchers can monitor parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of both the protein and the ligand mdpi.comresearchgate.netnih.govfrontiersin.orgnih.gov. A stable complex is typically characterized by low RMSD values, indicating minimal structural deviation from the initial docked pose, and consistent interactions with key amino acid residues within the target's binding site researchgate.netresearchgate.net. For this compound, MD simulations would be used to determine if its binding to a specific protein target is stable over time, providing crucial data on the persistence and nature of its interaction. For instance, studies on other pyrazole derivatives have shown stable complexes with targets like C-RAF, VEGFR, and AChE, with RMSD values often remaining below 3 Å nih.govfrontiersin.orgresearchgate.net.

Table 1: Molecular Dynamics Simulation Studies on Pyrazole Derivatives

| Study Reference | Pyrazole Derivative Class/Example | Target Protein | Simulation Duration (ns) | Key Stability Metric/Finding |

| nih.gov | 63 synthesized pyrazole derivatives | CRMP2, C-RAF, CYP17, VEGFR, C-KIT, HDAC | 1000 | Docking scores, RMSD, RMSF, RoG profiles analyzed; stable complexes observed for M33, M36, M72, M76. |

| mdpi.com | Compound 25 (pyrazole derivative) | RET kinase | 100 | RMSD stabilized < 0.1 nm for ligand; protein RMSD stabilized at 20 ns. 5 H-bond interactions formed. |

| frontiersin.org | Pyrazole-based analogs (C7, C27**) | AChE enzyme | 100 | RMSD values for protein Cα backbone 1.3–2.1 Å; ligand RMSD 3.8–5.2 Å. High stability confirmed. |

| researchgate.net | Pyrazole-containing imide derivatives (e.g., A2) | Hsp90α | Not specified (implied ns) | RMSD and RMSF analysis indicated stability of ligand-receptor complex. |

| researchgate.net | Various pyrazole derivatives | HaTMK, MAO-B | 100 | Stable protein-ligand complexes observed for some derivatives. |

| nih.gov | Pyrazole-carboxamides (6a, 6b) | hCA I, hCA II | 50 | Compounds 6a and 6b exhibited good stability with minor conformational changes. |

| researchgate.net, researchgate.net | Various inhibitors/peptides | EGFR, PI3K, AKT1, CDK4, Keap1, NFκB | Not specified (ns) | RMSD values used to assess stability; stable complexes typically maintain RMSD < 3 Å. |

Machine Learning and Artificial Intelligence Integration in Computational Design

The integration of Machine Learning (ML) and Artificial Intelligence (AI) has revolutionized computational drug design by enabling the rapid analysis of vast datasets and the prediction of molecular properties. For pyrazole derivatives, AI/ML approaches are employed for various tasks, including virtual screening, quantitative structure-activity relationship (QSAR) modeling, and de novo molecular design nih.govacs.orgresearchgate.netresearchgate.netlanl.govschrodinger.com.

Table 2: AI/ML Applications in Pyrazole Derivative Design

| Study Reference | AI/ML Method(s) | Application Area | Key Finding/Outcome | Pyrazole Derivative Class Studied |

| nih.gov | Deep Learning (DeepPurpose), Molecular Docking | Virtual Screening, Rational Design | Identified critical structural features (tryptamine, N-phenyl) for Mpro binding; generated library of pyrazole-based structures. | Pyrazole-based structures |

| acs.org | Generative AI, AI-QSAR | De Novo Design, Predictive Modeling | Identified pyrazolyl-1H-pyrrolo[2,3-b]pyridine as potent inhibitor; demonstrated AI for designing novel therapeutics. | Pyrazolyl-1H-pyrrolo[2,3-b]pyridines |

| researchgate.net | Machine Learning (Python, QSAR) | QSAR Modeling | Developed QSAR model for pyrazoline derivatives targeting Mycobacterium tuberculosis. | Pyrazoline derivatives |

| researchgate.net | Computational Approaches (ML, Virtual Screening, QSAR) | Drug Design & Optimization | Emphasized role of computational methods in accelerating discovery and optimization of pyrazole therapeutics. | Pyrazole derivatives |

| lanl.gov | Machine Learning | Identifying Molecular Properties | Identified key properties for permeating bacterial membranes; reduced spectrum of relevant properties. | Not specified (general pathogens) |

| schrodinger.com | Machine Learning, Physics-based methods, Active Learning | Molecular Design, Virtual Screening | Combined ML with physics-based methods for efficient screening of large chemical libraries; achieved significant speed-ups. | Not specified (general molecules) |

Compound List

this compound

Pyrazole derivatives (general class)

Pyrazole-based structures nih.gov

M33, M36, M72, M76 nih.gov

Compound 25 mdpi.com

C7, C27** frontiersin.org

A2, A4, A11, A14 researchgate.netsci-hub.se

Pyrazolyl-1H-pyrrolo[2,3-b]pyridine acs.org

Pyrazoline derivatives researchgate.net

Pyrazole-carboxamides nih.gov

1H-pyrazol-1-amine, 5-(2-(dimethylamino)ethoxy)-3-phenyl- nih.gov

Pyrazol-3-ylamine

Advanced Applications and Novel Strategies for Pyrazole Based Compounds

Development of Fluorescent Probes for Bioimaging Applications

Fluorescent bioimaging has become an indispensable tool for monitoring biological processes in real-time within live cells and tissues. nih.gov Among the various organic fluorophores used, pyrazole (B372694) derivatives have gained significant attention due to their synthetic versatility, structural diversity, and favorable electronic properties. nih.govnih.gov These compounds serve as the core scaffold for a wide range of fluorescent probes designed for specific bioimaging tasks. nih.gov

Design Principles for Pyrazole-Based Fluorophores

The design of effective pyrazole-based fluorescent probes hinges on several key principles aimed at controlling their photophysical properties, such as absorption and emission wavelengths, fluorescence quantum yield, and selectivity towards a target analyte. nih.govnih.gov A primary strategy involves the creation of a "push-pull" system within the molecule. This is achieved by functionalizing the pyrazole ring with both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). nih.gov This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a mechanism that is often sensitive to the local environment and can be exploited for sensing applications. nih.gov

Another critical design element is the incorporation of specific receptor or binding sites for the target analyte. nih.gov The pyrazole ring itself, with its nitrogen atoms, can act as a chelating agent for metal ions. nih.gov This capability can be enhanced by attaching other functional moieties with nitrogen, oxygen, or sulfur donor atoms, which act as selective binding points for specific ions or molecules. nih.gov

The fluorescence signaling mechanism is often controlled by processes like Photoinduced Electron Transfer (PET) or Excited-State Intramolecular Proton Transfer (ESIPT). nih.govresearchgate.net In a typical PET sensor, the fluorescence of the pyrazole fluorophore is "turned off" or quenched in its native state. Upon binding to the target analyte, the PET process is blocked, leading to a "turn-on" fluorescence response. researchgate.net This selective interaction ensures that the probe only emits a strong signal in the presence of the specific substance it is designed to detect. nih.gov The versatility of the pyrazole core allows for straightforward chemical modifications, enabling the fine-tuning of these properties to develop probes for a wide array of biological targets. nih.gov

Applications in Cellular and Subcellular Labeling (In Vitro)

The inherent properties of pyrazole derivatives, such as good membrane permeability and biocompatibility, make them excellent candidates for staining and labeling structures within living cells (in vitro). nih.gov These probes have been successfully used for general cell staining and for targeting specific subcellular organelles. nih.govresearchgate.net

For instance, pyrazoline-BODIPY hybrid probes have been developed for rapid and long-term cell staining applications. nih.gov Researchers have also demonstrated the use of pyrazole-based probes for imaging specific cell lines, such as human breast cancer (MCF-7) cells, where the probe was observed to stain the cytoplasm. researchgate.net The ability to selectively label organelles is a significant advantage; pyrazole-based fluorescent chemosensors have been engineered to accumulate in lysosomes of HeLa cells, allowing for the imaging and detection of analytes within this specific acidic organelle. nih.gov These applications are crucial for understanding cellular morphology, tracking cellular processes, and identifying the localization of specific biomolecules. nih.govresearchgate.net

Biosensing for Intracellular Conditions (In Vitro)

Beyond general labeling, pyrazole-based probes are frequently designed as dynamic biosensors to detect and quantify specific ions, molecules, or changes in the intracellular environment. nih.gov These sensors provide vital information about cellular metabolism and signaling pathways. nih.gov

A significant area of application is the detection of metal cations. The nitrogen atoms in the pyrazole ring are effective coordination sites for metals, a feature that has been exploited to create highly selective probes. nih.gov Pyrazole derivatives have been developed as "turn-off" sensors for Cu²⁺ and as "turn-on" sensors for Al³⁺ and Ga³⁺. nih.govresearchgate.net For example, a probe equipped with an 8-hydroxyquinoline (B1678124) unit and a pyrazole binding site showed a significant fluorescence enhancement upon binding to Al³⁺, enabling its detection in HepG2 liver cells with a limit of detection in the nanomolar range. nih.gov Similarly, other pyrazole-based sensors have been used for the intracellular recognition of Cr³⁺ in A-549 lung cancer cells and for monitoring pH in E. coli under acidic conditions. nih.govresearchgate.net

These biosensors work by converting the binding event with the target analyte into a measurable optical signal, such as a change in fluorescence intensity or a shift in emission wavelength. nih.gov This capability allows for the real-time monitoring of dynamic changes in intracellular conditions, offering insights into cellular health and disease states. nih.gov

Strategies for Optimizing Pharmacological Properties (Preclinical)

The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. nih.govfrontiersin.org This versatility has made pyrazole derivatives a cornerstone in the development of new therapeutic agents. nih.govresearchgate.net Preclinical research focuses on systematically modifying the pyrazole core to optimize its pharmacological profile, enhancing its effectiveness against a specific target while minimizing potential side effects. frontiersin.org

Enhancing Selectivity and Potency of Pyrazole Derivatives

A primary goal in preclinical drug development is to maximize a compound's potency (its effectiveness at a low concentration) and its selectivity (its ability to interact with the intended target over other related targets). nih.govresearchgate.net Structure-activity relationship (SAR) studies are crucial for achieving this. These studies involve synthesizing a series of related pyrazole derivatives and evaluating how specific changes in their chemical structure affect their biological activity. nih.govmdpi.com

For example, in the development of pyrazole-based cannabinoid CB1 receptor antagonists, SAR studies identified key structural requirements for high potency and selectivity. nih.govacs.org It was found that specific substituents at three different positions on the pyrazole ring were critical: a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl group at the 1-position. nih.govacs.org Similarly, in the optimization of inhibitors for the metalloprotease meprin α, substituting various groups on the phenyl rings attached to the pyrazole core led to compounds with inhibitory activity in the low nanomolar range and high selectivity over the related meprin β enzyme. nih.govresearchgate.net Introducing acidic moieties, for instance, abolished off-target inhibition of other metalloproteases, leading to excellent selectivity. nih.gov These systematic modifications allow medicinal chemists to fine-tune the interaction between the pyrazole derivative and its biological target, leading to more potent and safer drug candidates. nih.gov

| Target Class | Pyrazole Ring Position | Favorable Substituent | Observed Effect | Reference |

|---|---|---|---|---|

| Cannabinoid CB1 Receptor | Position 5 | p-Iodophenyl | Increased potency | nih.govacs.org |

| Cannabinoid CB1 Receptor | Position 3 | Piperidinyl carboxamide | High antagonistic activity | nih.gov |

| Cannabinoid CB1 Receptor | Position 1 | 2,4-Dichlorophenyl | Essential for potent activity | nih.govacs.org |

| Meprin α (Metalloprotease) | Position 3/5 | 3,5-Diphenylpyrazole (B73989) | High inhibitory activity (low nM) | nih.gov |

| Meprin α (Metalloprotease) | Phenyl Ring Substituent | Acidic moieties (e.g., carboxyl) | Excellent selectivity over other metalloproteases | nih.gov |

| COX-2 Enzyme | General Scaffold | Substitution with a triazole moiety | High selectivity for COX-2 over COX-1 | nih.gov |

Modulating Lipophilicity for Improved Target Engagement